molecular formula C12H10O2S B13164041 4-(5-Methylthiophen-3-yl)benzoic acid

4-(5-Methylthiophen-3-yl)benzoic acid

Cat. No.: B13164041
M. Wt: 218.27 g/mol
InChI Key: CSYUMDTYPHBPBL-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring The compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring, which is attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-3-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated thiophene derivatives.

Scientific Research Applications

4-(5-Methylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-thiopheneboronic acid
  • 4-Methylthiophene-3-carboxylic acid
  • 4-Methylthiophene-3-sulfonic acid

Uniqueness

4-(5-Methylthiophen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(5-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-6-11(7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

CSYUMDTYPHBPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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